molecular formula C19H20N4O2S B10987475 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B10987475
M. Wt: 368.5 g/mol
InChI Key: JBDSUAHTAAROKJ-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining an imidazole and a thiazole. Let’s break it down:

  • Imidazole: : Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .

  • Thiazole: : Thiazole is another five-membered heterocyclic ring, containing three carbon atoms, one nitrogen atom, and one sulfur atom. Thiazoles are found in several biologically active compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves combining the imidazole and thiazole moieties. While specific synthetic routes may vary, here’s a general outline:

  • Imidazole Synthesis

    • Start with 1-methyl-1H-imidazole.
    • React it with an appropriate carboxylic acid (e.g., 3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenylacetic acid) to form the imidazole carboxylic acid intermediate.
    • Protect the carboxylic acid group (e.g., by esterification).
    • Introduce the methyl group at the 2-position of the imidazole ring.
  • Thiazole Synthesis

    • Begin with 2-aminothiazole.
    • React it with an appropriate carboxylic acid (e.g., propanoic acid) to form the thiazole carboxylic acid intermediate.
    • Protect the carboxylic acid group.
    • Introduce the isopropyl group at the 5-position of the thiazole ring.
  • Coupling

    • Combine the protected imidazole and thiazole intermediates.
    • Remove the protecting groups to obtain the final compound.

Industrial Production:

Industrial-scale production typically involves efficient synthetic methods, purification, and isolation. Detailed conditions would depend on the specific manufacturer and patent information.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: Oxidation of the thiazole moiety or the imidazole ring.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at various positions.

    Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

    Major Products: Diverse products arise from these reactions, depending on the specific conditions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Industry: Consider its role in materials science or catalysis.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound’s structure, properties, and biological activities with related imidazole-thiazole hybrids.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-methyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2S/c1-11(2)17-15(21-12(3)26-17)19(25)22-14-7-5-6-13(10-14)16(24)18-20-8-9-23(18)4/h5-11H,1-4H3,(H,22,25)

InChI Key

JBDSUAHTAAROKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

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